4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
説明
BenchChem offers high-quality 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(32-21)17-5-3-4-6-18(17)22/h3-10H,11-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQTPBBUAJNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the thiazole ring, followed by the introduction of diphenyl groups. The final product is achieved by linking the benzamide core to the thiazole and incorporating the sulfamoyl group with methoxyethyl substitutions .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its structural components:
- Sulfamoyl Group : Mimics natural substrate structures, allowing for enzyme inhibition by binding to active sites.
- Thiazole and Diphenyl Groups : Enhance stability and binding affinity, crucial for interaction with target molecules.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities showed IC₅₀ values ranging from 3.58 to 15.36 μM against cancer cells, indicating potent anticancer properties .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 4a | MCF-7 | 3.58 |
| 4f | MCF-7 | 15.36 |
| Sorafenib | MCF-7 | 0.071 |
The compound also demonstrated the ability to induce apoptosis in cancer cells, with a significant increase in apoptotic cells compared to untreated controls .
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in cancer progression:
- BRAF and VEGFR-2 : These kinases are critical in tumor growth and angiogenesis. The compound exhibited IC₅₀ values comparable to established inhibitors like sorafenib .
Table 2: Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| BRAF | 0.194 | Sorafenib (0.171) |
| VEGFR-2 | 0.071 | Sorafenib (0.069) |
Case Studies
In vitro studies have shown that the compound can effectively cause G2-M and S-phase cell cycle arrest in cancer cells, which is crucial for halting tumor proliferation .
Moreover, a review of various derivatives indicated that modifications to the thiadiazole moiety can enhance antibacterial and antifungal activities against pathogens such as E. coli and A. niger, showcasing its versatility in pharmacological applications .
科学的研究の応用
The compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . The mechanism involves inhibition of enzyme activity by mimicking natural substrates, which disrupts various biochemical pathways.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural features have been evaluated against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) . Such studies reveal that specific modifications can enhance the anticancer efficacy of these compounds.
Case Studies
Several case studies highlight the effectiveness of compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide:
- Antimicrobial Testing : A study evaluated a series of thiazole derivatives for their activity against various microbial strains. Results indicated that certain modifications led to increased potency against resistant strains .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that specific analogs exhibited IC50 values comparable to established chemotherapeutics .
These findings underscore the potential for further development of this compound as a therapeutic agent.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
